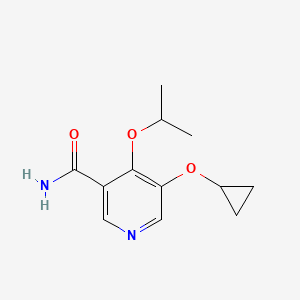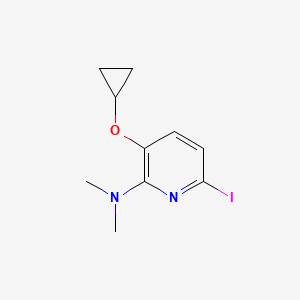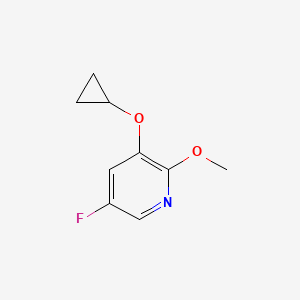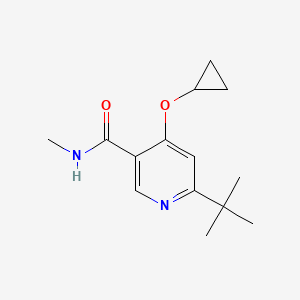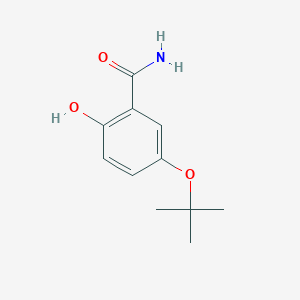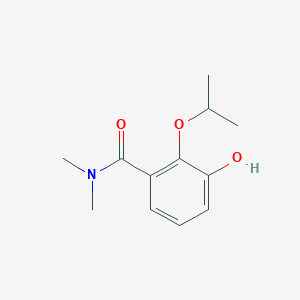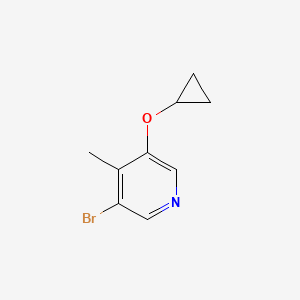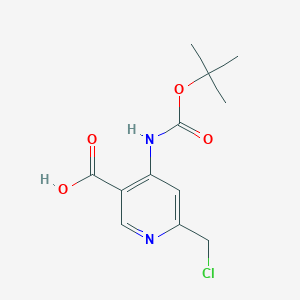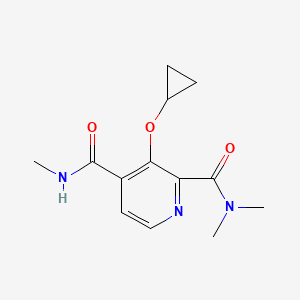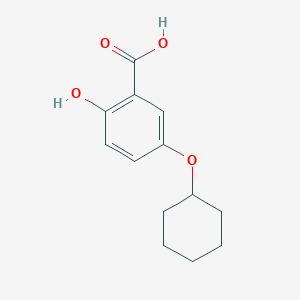
5-(Cyclohexyloxy)-2-hydroxybenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is an organic compound that belongs to the class of hydroxybenzoic acids. It is characterized by the presence of a cyclohexyloxy group attached to the benzene ring, which also contains a hydroxyl group and a carboxylic acid group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid typically involves the reaction of 2-hydroxybenzoic acid (salicylic acid) with cyclohexanol in the presence of a suitable catalyst. The reaction proceeds through an esterification process, followed by hydrolysis to yield the desired product. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the reaction conditions, ensuring consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclohexyloxy)-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexyloxybenzoquinone.
Reduction: Formation of cyclohexyloxybenzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
5-(Cyclohexyloxy)-2-hydroxybenzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-(Cyclohexyloxy)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups play a crucial role in its binding to target proteins and enzymes, modulating their activity. The cyclohexyloxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Lacks the cyclohexyloxy group, resulting in different chemical and biological properties.
4-Hydroxybenzoic acid: Similar structure but with the hydroxyl group in a different position, leading to variations in reactivity and applications.
5-(Cyclohexyloxy)-4-hydroxybenzoic acid:
Uniqueness
5-(Cyclohexyloxy)-2-hydroxybenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical properties and enhances its potential applications in various fields of research. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
5-cyclohexyloxy-2-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,15,16) |
Clave InChI |
NPUMIDNVLATMFE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC(=C(C=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



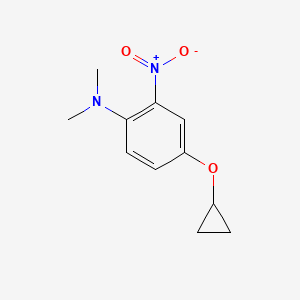
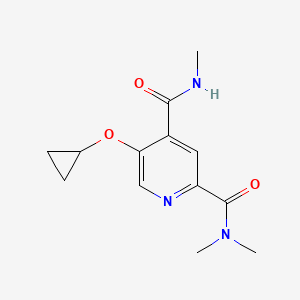
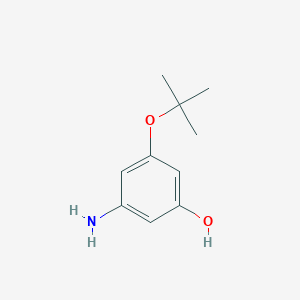
![1-Boc-3-[(pyridin-4-ylmethyl)-amino]-azetidine](/img/structure/B14834442.png)
